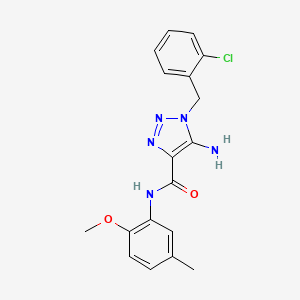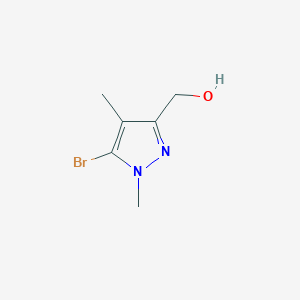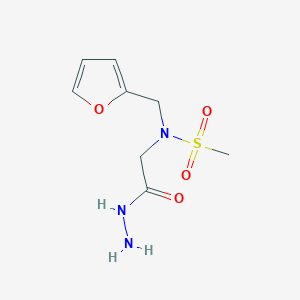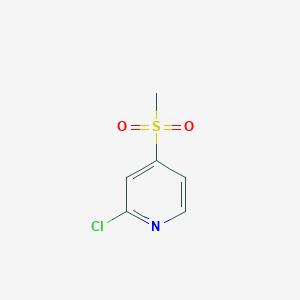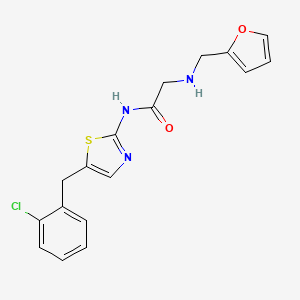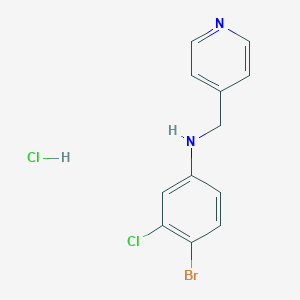
1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione, also known as EPD, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EPD belongs to the class of dihydropyrazinediones, which have been recognized as promising drug candidates for various diseases.
Mechanism of Action
The exact mechanism of action of 1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione induces apoptosis by activating caspases and inhibiting the anti-apoptotic protein Bcl-2. In inflammation, 1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione inhibits the production of pro-inflammatory cytokines by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of many pro-inflammatory genes. In diabetes, 1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione has been shown to enhance insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway.
Biochemical and Physiological Effects
1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione has been shown to have various biochemical and physiological effects in different disease models. In cancer cells, 1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione induces cell cycle arrest and apoptosis, leading to inhibition of cell proliferation. In inflammation, 1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione inhibits the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In diabetes, 1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione has been shown to improve glucose homeostasis by enhancing insulin sensitivity, leading to a reduction in blood glucose levels.
Advantages and Limitations for Lab Experiments
1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, 1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of 1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione has shown promising results in preclinical studies, and future research should focus on its potential therapeutic applications in human diseases. Specifically, future studies should investigate the pharmacokinetics and pharmacodynamics of 1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione, as well as its safety and efficacy in clinical trials. Additionally, further research is needed to understand the exact mechanism of action of 1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione and to identify potential drug targets for 1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione-based therapies.
Synthesis Methods
1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of ethyl acetoacetate with 4-nitrophenylhydrazine, followed by reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon catalyst. The resulting compound is then cyclized to form the dihydropyrazinedione ring using trifluoroacetic acid. Finally, the ethoxy group is introduced using sodium ethoxide in ethanol.
Scientific Research Applications
1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and diabetes. In cancer research, 1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione has shown promising results as a potential anticancer agent by inducing apoptosis and inhibiting cell proliferation. Inflammation is a common underlying factor in many diseases, and 1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In diabetes research, 1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione has been studied for its potential to improve glucose homeostasis by enhancing insulin sensitivity.
properties
IUPAC Name |
4-(4-ethoxyphenyl)-1H-pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-10-5-3-9(4-6-10)14-8-7-13-11(15)12(14)16/h3-8H,2H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYNJONRVZKNRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CNC(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


